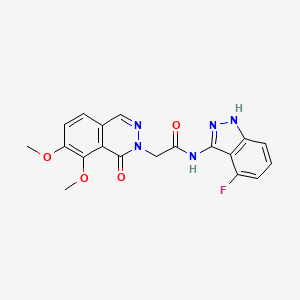![molecular formula C19H20N2O2 B12175148 N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B12175148.png)
N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Substitution with the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a substitution reaction, where the indole derivative is reacted with a methoxyphenyl halide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring or the methoxyphenyl group are replaced with other substituents using appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic reagents, and catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted indole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide can be compared with other indole derivatives, such as:
N-[2-(2-methoxyphenyl)ethyl]-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at a different position on the indole ring.
N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide: Another positional isomer with the carboxamide group at the 2-position.
N-[2-(2-methoxyphenyl)ethyl]-1H-indole-5-carboxamide: A derivative with the carboxamide group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its isomers and other related compounds.
特性
分子式 |
C19H20N2O2 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
N-[2-(2-methoxyphenyl)ethyl]-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C19H20N2O2/c1-21-13-11-15-16(7-5-8-17(15)21)19(22)20-12-10-14-6-3-4-9-18(14)23-2/h3-9,11,13H,10,12H2,1-2H3,(H,20,22) |
InChIキー |
DXHRISJTSJIVTM-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCCC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12175068.png)
![N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B12175080.png)
![3,4-dimethyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12175087.png)

![(4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12175093.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B12175100.png)
![5-Fluoro-2-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether](/img/structure/B12175105.png)
methanone](/img/structure/B12175106.png)
![N-(2-fluorophenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12175108.png)
![N-(3-methylbutyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12175113.png)
![3-(1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12175122.png)
![N-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12175125.png)
![3-(2-cyclohex-1-en-1-ylethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12175127.png)

